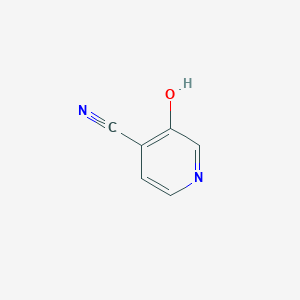

3-Hydroxyisonicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-3-5-1-2-8-4-6(5)9/h1-2,4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPBWFPVRFLVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514034 | |

| Record name | 3-Hydroxypyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87032-82-4 | |

| Record name | 3-Hydroxypyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyisonicotinonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyisonicotinonitrile, a substituted pyridine derivative, is a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the hydroxyl and cyano groups on the pyridine ring, make it a valuable scaffold for the synthesis of a diverse range of functional molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols for its synthesis are provided, along with an analysis of its spectroscopic characteristics.

Introduction

This compound, also known as 3-hydroxypyridine-4-carbonitrile, is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position and a nitrile group at the 4-position. The strategic placement of these functional groups imparts a unique reactivity profile, making it an attractive starting material for the synthesis of more complex molecules. The nitrile group, a well-known pharmacophore, can participate in various chemical transformations and often plays a key role in molecular recognition through hydrogen bonding and dipole interactions.[1] The pyridine scaffold itself is a privileged structure in drug design, present in numerous approved pharmaceuticals.[2] This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound in their synthetic endeavors.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary approaches are detailed below.

Synthesis from a Silyl-Protected Precursor

One of the most direct methods for the preparation of this compound involves the deprotection of a silyl-protected precursor. This method offers high yields and straightforward purification.

Reaction Scheme:

Caption: Synthesis of this compound via deprotection of a silyl ether.

Experimental Protocol:

Step 1: Preparation of this compound [3]

-

To a solution of 3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile (1.30 g, 5.90 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) in a dry reaction flask, slowly add a solution of ammonium fluoride (11.8 mL, 11.8 mmol) in THF.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent by rotary evaporation.

-

The crude product is then purified by silica gel column chromatography.

Purification:

-

Column Chromatography: [3]

-

Stationary Phase: Silica gel

-

Eluent: Dichloromethane, followed by a gradient of up to 5% methanol in dichloromethane.

-

The fractions containing the desired product are collected and the solvent is evaporated to yield this compound as a dark brown oil (0.7 g, 99% yield).[3]

-

Potential Synthesis via Sandmeyer Reaction

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

General Considerations for the Sandmeyer Reaction:

-

Diazotization: The formation of the diazonium salt is typically carried out at low temperatures (0-5 °C) to prevent its decomposition.[4]

-

Hydrolysis: The subsequent hydrolysis of the diazonium salt to the hydroxyl group is often facilitated by copper salts, such as copper(I) oxide or copper(II) sulfate, and heating.[3]

-

Safety: Diazonium salts can be explosive when isolated in a dry state. Therefore, they are almost always generated and used in situ.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and for the characterization of its derivatives.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 87032-82-4 | [5] |

| Molecular Formula | C₆H₄N₂O | [5] |

| Molecular Weight | 120.11 g/mol | [5] |

| Appearance | Solid | [6] |

| Melting Point | 166 °C | [5] |

| Boiling Point (Predicted) | 393.6 ± 27.0 °C | [5] |

| pKa (Predicted) | 5.38 ± 0.10 | [5] |

| Storage Temperature | 2-8 °C, Sealed in dry conditions | [6] |

Spectroscopic Data

The spectroscopic data provides a fingerprint for the identification and characterization of this compound.

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, cyano, and pyridine ring functionalities.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C≡N Stretch: A sharp, medium to strong absorption band is expected in the range of 2220-2260 cm⁻¹ for the nitrile group.[7]

-

C=C and C=N Stretching (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the aromatic pyridine ring.

-

C-O Stretch: An absorption band in the 1200-1300 cm⁻¹ range can be attributed to the C-O stretching of the hydroxyl group.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the protons on the pyridine ring. The expected signals are:

-

Three aromatic protons with distinct chemical shifts and coupling patterns, characteristic of a 1,2,4-trisubstituted pyridine ring. The exact chemical shifts and coupling constants would need to be determined experimentally.[6]

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

-

C-CN: The carbon of the nitrile group is expected to appear in the range of 115-125 ppm.[8]

-

Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (typically 120-150 ppm). The carbon attached to the hydroxyl group will be shifted downfield.[8]

3.2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Molecular Ion Peak (m/z): Expected at approximately 120.03.

-

Fragmentation: Common fragmentation pathways may include the loss of HCN (27 amu) or CO (28 amu).

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists due to the versatile nature of its functional groups and the proven biological relevance of the pyridine core.

Role as a Bioisostere and Pharmacophore

The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a carboxyl group, influencing the molecule's polarity and hydrogen bonding capabilities.[9] This allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties. The ability of the nitrile nitrogen to act as a hydrogen bond acceptor is a crucial aspect of its role in molecular recognition at the active sites of biological targets.[1]

Scaffold for the Synthesis of Bioactive Molecules

This compound serves as a versatile starting material for the synthesis of a wide array of more complex heterocyclic systems. The hydroxyl and cyano groups can be independently or concertedly modified to introduce diverse substituents and build upon the core structure. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, derivatives of nicotinonitrile have been investigated for their potential as antibacterial and antifungal agents.[10]

Workflow for Utilizing this compound in Drug Discovery:

Caption: A generalized workflow illustrating the use of the this compound scaffold in a drug discovery pipeline.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in synthetic chemistry, particularly in the realm of drug discovery. Its accessible synthesis, coupled with the unique electronic and steric properties conferred by its functional groups, makes it an important building block for the creation of novel bioactive compounds. This guide has provided a comprehensive overview of its synthesis, properties, and applications, and it is hoped that this information will serve as a valuable resource for researchers in the field.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. mdpi.com [mdpi.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. FTIR [terpconnect.umd.edu]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. azooptics.com [azooptics.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Hydroxyisonicotinonitrile: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocycle

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, 3-Hydroxyisonicotinonitrile, also known by its IUPAC name 3-hydroxypyridine-4-carbonitrile , has emerged as a particularly valuable intermediate. Its unique electronic properties and geometric arrangement of functional groups make it a compelling pharmacophore for targeting a range of biological entities. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and critical role in the development of next-generation pharmaceuticals.

CAS Number: 87032-82-4[1]

IUPAC Name: 3-hydroxypyridine-4-carbonitrile[1]

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its effective application in synthesis and drug design. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O | --INVALID-LINK-- |

| Molecular Weight | 120.11 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 125-128 °C | --INVALID-LINK-- |

| Storage | Sealed in dry, 2-8°C | --INVALID-LINK-- |

Safety and Handling: this compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area. In case of contact, immediately flush the affected area with plenty of water.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is crucial for its application in research and development. The following protocol, adapted from established chemical literature, outlines a robust method for its preparation. This multi-step synthesis prioritizes yield and purity, ensuring a high-quality starting material for subsequent derivatization.

Experimental Protocol: Synthesis via a Protected Intermediate

This synthesis involves the protection of the hydroxyl group, followed by a deprotection step to yield the final product.

Step 1: Synthesis of 3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile

-

This initial step is not detailed in the provided search results but is a common strategy for protecting hydroxyl groups. It would typically involve reacting a suitable precursor with (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) in the presence of a base.

Step 2: Deprotection to this compound [1]

-

Reaction Setup: To a dry reaction flask, add 3-(2-(trimethylsilyl)ethoxy)isonicotinonitrile (1.30 g, 5.90 mmol) and anhydrous tetrahydrofuran (THF) (5 mL).

-

Deprotection: Slowly add a solution of tetrabutylammonium fluoride (TBAF) in THF (1M solution, 11.8 mL, 11.8 mmol) to the reaction mixture. Causality: TBAF is a fluoride source that specifically cleaves the trimethylsilyl (TMS) ether protecting group, regenerating the hydroxyl functionality.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, remove the solvent by concentration under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of dichloromethane (DCM) to 5% methanol in DCM. Causality: Column chromatography separates the desired product from byproducts and unreacted starting materials based on their differential polarity.

-

Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a dark brown oil (0.7 g, 99% yield).[1]

Caption: Workflow for the synthesis of this compound.

The Role of this compound in Drug Discovery: A Focus on Kinase Inhibition

The 3-hydroxypyridine-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The strategic placement of the hydroxyl group and the nitrile moiety allows for key interactions within the ATP-binding pocket of many kinases.

The Nitrile Group as a Key Pharmacophore:

The nitrile group is a versatile functional group in drug design. Its linear geometry and electronic properties allow it to act as a hydrogen bond acceptor and to participate in dipole-dipole interactions. In many kinase inhibitors, the nitrile group is crucial for achieving high potency and selectivity.

Janus Kinase (JAK) Inhibitors:

A prominent application of the this compound core is in the development of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to signaling pathways that regulate immune responses and inflammation. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers.

Small molecule inhibitors that target the ATP-binding site of JAKs have proven to be effective therapeutic agents. The this compound scaffold can serve as a key component of these inhibitors. The hydroxyl group can form a critical hydrogen bond with the hinge region of the kinase, a common anchoring point for ATP-competitive inhibitors. The nitrile group can then extend into a more variable region of the binding pocket, contributing to both potency and selectivity among the different JAK family members.

Caption: Interaction of a this compound-based inhibitor with the JAK kinase active site.

While specific drug candidates containing the this compound moiety are often proprietary, the principles of its application are well-established in the field of kinase inhibitor design. Researchers can leverage this scaffold as a starting point for fragment-based or structure-based drug design campaigns targeting a wide array of kinases.

Conclusion: A Building Block with Significant Potential

This compound is a valuable and versatile building block for medicinal chemists. Its straightforward synthesis, combined with the desirable pharmacophoric features of the hydroxypyridine and nitrile groups, makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. As our understanding of the structural biology of disease targets continues to grow, the strategic application of well-designed molecular scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

A Technical Guide to the Spectroscopic Characterization of 3-Hydroxyisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure

The structural formula of 3-Hydroxyisonicotinonitrile is presented below. The numbering of the atoms is crucial for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | H-2 |

| ~8.3 | d | 1H | H-6 |

| ~7.6 | dd | 1H | H-5 |

| ~10.5 | br s | 1H | OH |

Interpretation:

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show four distinct signals.

-

Aromatic Protons: The three protons on the pyridine ring appear in the aromatic region (δ 7.0-9.0 ppm).

-

The protons at positions 2 and 6 (H-2 and H-6) are expected to be the most deshielded due to their proximity to the electronegative nitrogen atom and will likely appear as doublets. Their exact chemical shifts will be influenced by the electronic effects of the hydroxyl and cyano groups.

-

The proton at position 5 (H-5) will be influenced by both neighboring protons and is predicted to appear as a doublet of doublets (dd).

-

-

Hydroxyl Proton: The hydroxyl proton (OH) is expected to be a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent. In DMSO-d₆, it is likely to appear at a downfield position due to hydrogen bonding with the solvent.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-3 |

| ~145 | C-6 |

| ~140 | C-2 |

| ~130 | C-5 |

| ~120 | C-4 |

| ~118 | CN |

Interpretation:

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six unique carbon atoms in the molecule.

-

C-3: The carbon atom attached to the hydroxyl group (C-3) is expected to be the most deshielded and appear at the lowest field (~155 ppm).

-

Aromatic Carbons: The other aromatic carbons will resonate in the region of δ 120-150 ppm. The specific chemical shifts are influenced by the substituents.

-

Nitrile Carbon: The carbon of the nitrile group (CN) typically appears in the range of δ 115-125 ppm.

Caption: General workflow for NMR data acquisition.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.[1]

-

Transfer: Filter the solution into a clean, dry 5 mm NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Processing: Process the raw data by applying Fourier transform, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (hydrogen-bonded) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230 | Strong | C≡N stretch |

| ~1600, 1480, 1430 | Medium-Strong | Aromatic C=C and C=N ring stretching |

| ~1250 | Strong | C-O stretch |

| ~850-750 | Medium | Aromatic C-H out-of-plane bending |

Interpretation:

-

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group.

-

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on an aromatic ring.

-

Nitrile Stretch: A strong, sharp peak around 2230 cm⁻¹ is a clear indication of the C≡N triple bond of the nitrile group.

-

Aromatic Ring Vibrations: Multiple bands in the 1600-1400 cm⁻¹ region correspond to the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

-

C-O Stretch: A strong band around 1250 cm⁻¹ is expected for the C-O stretching vibration of the phenolic hydroxyl group.

-

C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹) arise from C-H out-of-plane bending vibrations of the aromatic ring, which can provide information about the substitution pattern.

Caption: General workflow for ATR-FTIR analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Data Collection: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum. Perform any necessary baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Predicted Relative Intensity | Possible Fragment |

| 120 | High | [M]⁺ (Molecular Ion) |

| 93 | Medium | [M - HCN]⁺ |

| 92 | Medium | [M - CO]⁺ |

| 65 | Medium | [C₅H₅]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 120, corresponding to the molecular weight of this compound (C₆H₄N₂O).

-

Fragmentation Pattern: Electron ionization is a "hard" ionization technique that causes fragmentation of the molecule. Key predicted fragments include:

-

Loss of HCN (m/z 93): A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule.

-

Loss of CO (m/z 92): The loss of carbon monoxide is a characteristic fragmentation for phenols and other hydroxyaromatic compounds.

-

Fragment at m/z 65: This could correspond to the cyclopentadienyl cation, a common fragment in the mass spectra of aromatic compounds.

-

Caption: General workflow for Electron Ionization Mass Spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe is typically used. The sample is heated to ensure vaporization into the ion source.[3][4]

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[3][4]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with standardized experimental protocols, serves as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. While predicted data offers a strong foundation for characterization, experimental verification remains the gold standard. This guide empowers researchers to confidently identify and characterize this compound in their synthetic and analytical endeavors.

References

A Comprehensive Technical Guide to the Reactivity and Synthetic Utility of 3-Hydroxyisonicotinonitrile

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, 3-Hydroxyisonicotinonitrile (3-HIN), also known as 3-hydroxypyridine-4-carbonitrile, emerges as a particularly compelling building block. Its structure, featuring a pyridine ring adorned with a hydroxyl group and a nitrile group in a unique 1,3,4-substitution pattern, creates a rich and tunable electronic environment. This guide provides an in-depth exploration of the core reactivity of 3-HIN, moving beyond simple reaction lists to explain the causal relationships behind its chemical behavior. We will dissect the interplay between its functional groups, provide field-proven experimental protocols, and illuminate pathways to a diverse array of high-value derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full synthetic potential of this versatile molecule.

Structural and Physicochemical Profile

The reactivity of a molecule is a direct consequence of its structure and electronic properties. 3-HIN is a solid at room temperature with a melting point of approximately 166 °C.[1] Understanding its foundational characteristics is paramount before undertaking any synthetic strategy.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 87032-82-4 | [3][4] |

| Molecular Formula | C₆H₄N₂O | [4] |

| Molecular Weight | 120.11 g/mol | [4] |

| Melting Point | ~166 °C | [1] |

| pKa (Predicted) | 5.38 ± 0.10 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

The key to 3-HIN's utility lies in the electronic tug-of-war between its substituents. The pyridine nitrogen and the C4-nitrile group are strongly electron-withdrawing, rendering the aromatic ring electron-deficient. This generally deactivates the ring towards electrophilic attack but primes it for nucleophilic substitution. In contrast, the C3-hydroxyl group acts as an electron-donating group through resonance, donating lone-pair density into the ring. This complex interplay governs which sites are nucleophilic and which are electrophilic, defining the molecule's reaction profile.

A crucial, often overlooked, aspect of 3-hydroxypyridines is their potential for tautomerism, existing in equilibrium with the corresponding pyridone form. This equilibrium can be influenced by the solvent and pH, and the minor tautomer can sometimes be the more reactive species in a given transformation.

Caption: Core structure and key reactive centers of 3-HIN.

The Core Reactivity Triad

The synthetic versatility of 3-HIN stems from three primary sites of reactivity: the hydroxyl group, the nitrile group, and the pyridine ring itself. A judicious choice of reagents and conditions allows for the selective modification of each site.

Reactions at the 3-Hydroxyl Group: A Nucleophilic Hub

The hydroxyl group is arguably the most versatile handle on the molecule. Its oxygen atom is nucleophilic, and its proton is acidic, allowing for two major classes of reactions: substitution at the oxygen and deprotonation.

The formation of an ether linkage is a cornerstone of drug design, often used to modulate solubility and metabolic stability. The Williamson ether synthesis is the most reliable method. The causality is simple: a strong base is required to deprotonate the hydroxyl group, forming a potent nucleophilic alkoxide (or, more accurately, a phenoxide-like anion). This anion then displaces a leaving group from an alkyl halide or sulfonate in an Sₙ2 reaction.

Experimental Protocol 1: General O-Alkylation

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous, polar aprotic solvent (e.g., DMF or THF, 5-10 mL per mmol of substrate). Stir to dissolve/suspend.

-

Deprotonation: Cool the mixture to 0 °C in an ice bath. Add a suitable base (e.g., sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 2.0 eq)) portion-wise. Rationale: NaH provides irreversible deprotonation, driving the reaction forward, while K₂CO₃ is a milder, safer alternative suitable for activated electrophiles.

-

Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the anion is often accompanied by a color change or gas evolution (H₂ with NaH).

-

Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1 eq) dropwise via syringe, monitoring the internal temperature.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Carefully quench the reaction by pouring it into cold water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Esterification masks the polar hydroxyl group, increasing lipophilicity. This is commonly achieved by reaction with an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.

Experimental Protocol 2: General O-Acylation

-

Setup: To a flask containing this compound (1.0 eq) and a stir bar, add an anhydrous solvent such as dichloromethane (DCM) or THF.

-

Base: Add a non-nucleophilic base, typically a tertiary amine like triethylamine (TEA, 1.5 eq) or pyridine (used as solvent and base).

-

Acylating Agent: Cool the solution to 0 °C and add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Workup & Purification: Perform an aqueous workup similar to Protocol 1 to remove the amine hydrochloride salt, followed by chromatographic purification.

Caption: Synthetic workflow for derivatizing the hydroxyl group.

Reactions at the 4-Nitrile Group: An Electrophilic Gateway

The nitrile group is a robust and highly versatile functional group. The carbon atom is electrophilic, and the triple bond can undergo addition, while the entire group can be hydrolyzed or reduced.[5][6]

Controlled hydrolysis of the nitrile provides access to the corresponding primary amide or carboxylic acid, both of which are critical functional groups in pharmaceuticals.

Experimental Protocol 3: Two-Stage Hydrolysis

-

To the Amide:

-

Setup: In a round-bottom flask, suspend this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Reaction: Stir the mixture, allowing it to slowly warm to room temperature and then heat to 60-80 °C for 1-3 hours. The highly acidic, controlled-temperature conditions favor partial hydrolysis.

-

Workup: Cool the reaction and carefully pour it onto crushed ice, then neutralize with a strong base (e.g., NaOH solution) to precipitate the amide. Filter and purify.

-

-

To the Carboxylic Acid:

-

Setup: Combine this compound (1.0 eq) with an excess of aqueous base (e.g., 6M NaOH) or acid (e.g., 6M HCl).

-

Reaction: Heat the mixture at reflux for several hours to overnight. The harsh conditions and presence of water drive the hydrolysis to completion.

-

Workup: After cooling, acidify the basic solution (or basify the acidic solution) to the isoelectric point of the resulting amino acid to precipitate the product. Filter and recrystallize.

-

Reduction of the nitrile yields a 3-hydroxy-4-(aminomethyl)pyridine, introducing a basic primary amine that is invaluable for forming salts, amides, or for use in reductive amination.

Experimental Protocol 4: Catalytic Hydrogenation

-

Setup: Place this compound (1.0 eq) and a suitable catalyst (e.g., 10 mol% Palladium on Carbon (Pd/C) or Raney Nickel) in a high-pressure hydrogenation vessel (Parr shaker).

-

Solvent: Add a solvent such as methanol or ethanol, often acidified with HCl to prevent catalyst poisoning by the pyridine nitrogen.

-

Reaction: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas (H₂) to 50-100 psi. Agitate at room temperature or with gentle heat until hydrogen uptake ceases.

-

Workup: Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the amine, typically as its hydrochloride salt.

Synthesis of Key Derivatives and Therapeutic Potential

The true value of a building block is demonstrated by the derivatives it can produce. The reactivity of 3-HIN has been leveraged to create compounds with significant biological activity.

| Derivative Class | Synthetic Transformation | Potential Application / Target |

| 3-Aryloxyisonicotinonitriles | O-Alkylation (via SₙAr on an electron-deficient aryl halide) | Kinase inhibitors, GPCR modulators |

| 3-Hydroxyisonicotinamides | Partial Nitrile Hydrolysis | Enzyme inhibitors (amide as H-bond donor/acceptor) |

| 4-(1H-tetrazol-5-yl)pyridin-3-ol | Nitrile reaction with Sodium Azide | Carboxylic acid bioisostere in metabolic agents |

| 4-(Aminomethyl)pyridin-3-ol | Nitrile Reduction | Scaffold for further elaboration in CNS agents |

Case Study: Synthesis of 3-Hydrazonoindolin-2-one Derivatives While not a direct derivative of 3-HIN itself, the synthesis of related structures highlights the strategies employed in drug development. For instance, in the development of novel HIV-1 RNase H inhibitors, complex heterocyclic systems are often built through multi-step sequences.[7] A synthetic approach might involve preparing a key intermediate, such as a hydrazide from a 3-HIN-derived ester, which is then condensed with another molecule like isatin to form the final bioactive compound.[7] This modular approach is central to modern drug discovery.

Advanced Synthetic Strategies

Beyond simple functional group interconversion, 3-HIN can participate in more complex, value-adding reactions.

Multicomponent Reactions (MCRs): The synthesis of highly functionalized pyridines can be streamlined using MCRs.[8] While a direct MCR to form 3-HIN is less common, its derivatives are excellent candidates for subsequent reactions. For example, the aminomethyl derivative (from nitrile reduction) could be a component in a Ugi or Passerini reaction, rapidly building molecular complexity.

Caption: Conceptual workflow for a Ugi MCR using a 3-HIN derivative.

Conclusion

This compound is far more than a simple chemical reagent; it is a master key for unlocking diverse chemical space. Its trifecta of reactive sites—the nucleophilic hydroxyl group, the electrophilic nitrile, and the electron-deficient pyridine core—provides a platform for orthogonal chemical modification. By understanding the fundamental principles of its reactivity, from pKa to electronic effects, researchers can rationally design synthetic routes to novel ethers, esters, amides, amines, and more complex heterocyclic systems. The detailed protocols and strategic insights provided in this guide serve as a robust foundation for scientists and drug developers to harness the full potential of 3-HIN in their pursuit of the next generation of functional molecules and therapeutics.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 87032-82-4 [sigmaaldrich.com]

- 3. 3-hydroxypyridine-4-carbonitrile | 87032-82-4 [chemicalbook.com]

- 4. 87032-82-4|this compound|BLD Pharm [bldpharm.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxyisonicotinonitrile

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Hydroxyisonicotinonitrile (CAS No. 87032-82-4), a key heterocyclic building block in pharmaceutical and agrochemical research. In the absence of extensive public data, this document synthesizes information from structurally related compounds and established chemical principles to provide a robust predictive profile. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine the precise solubility and stability parameters of this compound, ensuring scientific integrity and supporting drug development and formulation activities. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound.

Introduction and Physicochemical Properties

This compound, also known as 3-hydroxy-4-cyanopyridine, is a bifunctional pyridine derivative incorporating both a hydroxyl and a nitrile group. These functional groups are pivotal to its utility in organic synthesis, particularly as an intermediate for creating more complex molecules with potential biological activity.[1] The pyridine scaffold itself is a prevalent heterocycle in pharmaceuticals, known to enhance metabolic stability, cellular permeability, and receptor binding affinity.[2][3]

A thorough understanding of the solubility and stability of this compound is critical for its effective use in drug discovery and development. These properties govern its handling, formulation, and bioavailability. This guide aims to provide a foundational understanding of these characteristics and the methodologies to quantify them.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 87032-82-4 | [4][5] |

| Molecular Formula | C₆H₄N₂O | [4] |

| Molecular Weight | 120.11 g/mol | [6] |

| Appearance | Solid | [4] |

| Melting Point | 166 °C | [7] |

| Boiling Point (Predicted) | 393.6 ± 27.0 °C | [7] |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [7] |

| pKa (Predicted) | 5.38 ± 0.10 | [7] |

| Storage Conditions | Sealed in dry, 2-8 °C | [4][6] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. The molecular structure of this compound, featuring a polar pyridine ring, a hydrogen-bond-donating hydroxyl group, and a polar nitrile group, suggests a nuanced solubility profile.

Predicted Solubility

Based on its functional groups, the following solubility characteristics can be predicted:

-

Aqueous Solubility: The presence of the hydroxyl group and the nitrogen atom in the pyridine ring allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the overall aromatic character of the ring may limit high solubility. The predicted pKa of 5.38 suggests that the compound's aqueous solubility will be pH-dependent.[7] In acidic solutions (pH < pKa), the pyridine nitrogen will be protonated, forming a more soluble cationic species. In basic solutions, the hydroxyl group may be deprotonated, forming a phenoxide-like anion, which could also enhance solubility.

-

Organic Solvent Solubility: Structurally similar compounds, such as 3-cyanopyridine, are soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[8] It is highly probable that this compound will exhibit similar behavior. Its solubility is expected to be lower in non-polar solvents such as hexane and toluene.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Moderate (pH-dependent) | Hydrogen bonding potential from -OH and pyridine N. |

| Methanol/Ethanol | High | High | Polar protic solvents capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | High | High | Highly polar aprotic solvent. |

| Acetonitrile | Medium | Moderate | Polar aprotic solvent. |

| Acetone | Medium | Moderate | Polar aprotic solvent. |

| Dichloromethane | Medium | Low to Moderate | Less polar than other organic solvents listed. |

| Hexane/Toluene | Low | Low | Non-polar solvents with limited interaction potential. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of this compound.

-

This compound (of known purity)

-

Selected solvents (HPLC grade)

-

Thermostatic shaker/incubator

-

Analytical balance

-

Calibrated pH meter

-

Centrifuge

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure enough solid is present to maintain saturation throughout the experiment.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a specific temperature (e.g., 25 °C and 37 °C).

-

Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method (see Section 3.3).

-

Analyze the diluted sample by HPLC and determine the concentration against a standard curve.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L.

-

Repeat the experiment at different temperatures to assess the thermodynamic properties of dissolution.

-

Caption: Workflow for experimental solubility determination.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation products.[9] The molecule's stability is influenced by its functional groups, which are susceptible to various degradation pathways.

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis, especially under strong acidic or basic conditions, which could lead to the formation of the corresponding carboxylic acid (3-hydroxyisonicotinic acid) or amide (3-hydroxyisonicotinamide). The hydrolysis of cyanopyridines is a known reaction.[10][11]

-

Oxidation: The electron-rich pyridine ring and the hydroxyl group are potential sites for oxidation. Oxidation of the pyridine nitrogen would lead to the N-oxide derivative. The hydroxyl group can also be oxidized. Studies on related compounds like 3,4-diaminopyridine have shown the formation of N-oxides and nitro derivatives under oxidative stress.[12] The formation of 3-hydroxypyridines from lipid oxidation products also points to the reactivity of the hydroxylated pyridine ring.[7]

-

Photodegradation: Pyridine and its derivatives can be susceptible to photodegradation upon exposure to UV light.[13][14] The specific photolytic pathway for this compound would need to be determined experimentally.

-

Thermal Degradation: As a solid with a melting point of 166 °C, the compound is expected to be reasonably stable at ambient temperatures.[7] However, stability at elevated temperatures, as encountered during manufacturing or shipping, needs to be evaluated. Studies on 3-hydroxypyridine have shown stability at temperatures up to 75 °C.[13]

Table 3: Predicted Stability of this compound under Stress Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Low to Moderate | 3-Hydroxyisonicotinamide, 3-Hydroxyisonicotinic acid |

| Basic (e.g., 0.1 M NaOH) | Low to Moderate | 3-Hydroxyisonicotinamide, 3-Hydroxyisonicotinic acid |

| Oxidative (e.g., 3% H₂O₂) | Low | N-oxide, ring-opened products, further oxidized species |

| Thermal (e.g., >75 °C) | Moderate | To be determined experimentally |

| Photolytic (UV/Vis light) | Moderate | To be determined experimentally |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. The following protocol is based on ICH guidelines.

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC-UV/MS system

-

Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

-

Apply Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl. Incubate at room temperature or elevated temperature (e.g., 60 °C) for a specified period.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at room temperature.

-

Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Stress: Expose both solid and solution samples to elevated temperatures (e.g., 80 °C) in a calibrated oven.

-

Photostability: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis.

-

Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

-

Aim for 5-20% degradation of the parent compound to ensure that major degradation products are formed without excessive secondary degradation.

-

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API in the presence of its degradation products.[12] Reversed-phase HPLC with UV detection is the most common technique for this purpose.

-

Column and Mobile Phase Selection:

-

Start with a C18 column, which is a versatile choice for separating moderately polar compounds.

-

Use a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

The use of mixed-mode columns that offer reversed-phase and cation-exchange properties can also be effective for separating pyridine derivatives.[15]

-

-

Gradient Elution:

-

Employ a gradient elution to separate the parent compound from both early-eluting polar degradants and potentially late-eluting non-polar impurities.

-

-

Detection:

-

Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in assessing peak purity and selecting the optimal wavelength for quantification.

-

-

Method Optimization:

-

Analyze a mixture of the stressed samples from the forced degradation study.

-

Adjust the gradient, mobile phase pH, and column temperature to achieve baseline separation (resolution > 1.5) for the parent peak and all major degradation product peaks.

-

-

Peak Purity and Identification:

-

Use the PDA detector to assess the peak purity of the this compound peak in the presence of its degradants.

-

Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information for the degradation products, which is crucial for their identification and structural elucidation.

-

Caption: Workflow for stability testing and method development.

Conclusion

While specific public data on the solubility and stability of this compound is limited, a comprehensive profile can be predicted based on its chemical structure and the known properties of related pyridine derivatives. This guide provides a strong theoretical foundation and, critically, detailed experimental protocols for researchers to determine these essential parameters. The outlined methodologies for solubility assessment and forced degradation studies, coupled with the strategy for developing a stability-indicating HPLC method, offer a complete framework for characterizing this compound. By following these guidelines, researchers can generate the robust data required for informed decision-making in pharmaceutical development, formulation, and regulatory submissions.

References

- 1. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 6. 87032-82-4|this compound|BLD Pharm [bldpharm.com]

- 7. Formation of 3-hydroxypyridines by lipid oxidation products in the presence of ammonia and ammonia-producing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]

- 11. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. helixchrom.com [helixchrom.com]

The Strategic Utility of 3-Hydroxyisonicotinonitrile as a Versatile Precursor in Modern Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic building blocks, 3-hydroxyisonicotinonitrile (3-hydroxy-4-cyanopyridine) emerges as a precursor of significant interest. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, an electrophilic nitrile, and the inherent electronic properties of the pyridine ring—offers a rich platform for a diverse array of chemical transformations. This in-depth technical guide provides a comprehensive overview of the synthesis of this compound and elucidates its application as a strategic precursor in the construction of complex, medicinally relevant heterocyclic systems. By providing detailed, field-proven protocols and a mechanistic understanding of the underlying chemistry, this guide aims to empower researchers to leverage the full potential of this versatile building block in their drug discovery endeavors.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1][2] this compound distinguishes itself as a particularly valuable precursor due to the orthogonal reactivity of its principal functional groups. The hydroxyl group serves as a handle for etherification, esterification, and Mitsunobu reactions, allowing for the introduction of diverse side chains and the construction of larger molecular architectures. The nitrile group, a versatile functional group in its own right, can participate in a variety of transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or as a key component in cyclization reactions.[3]

This guide will first detail a robust and accessible synthetic protocol for the preparation of this compound from a commercially available starting material. Subsequently, we will explore a practical application of this precursor in the synthesis of a furo[2,3-c]pyridine scaffold, a heterocyclic core of interest in medicinal chemistry.[2]

Synthesis of the Core Precursor: this compound

The most direct and industrially scalable approach to this compound is through the diazotization of 3-aminoisonicotinonitrile, followed by a Sandmeyer-type hydrolysis of the resulting diazonium salt.[3][4][5] This method is advantageous due to the ready availability of the starting amine and the generally high yields and purity of the product.

Reaction Scheme: From Amine to Hydroxyl

Figure 1: Synthesis of this compound via diazotization.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

3-Aminoisonicotinonitrile

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-aminoisonicotinonitrile (1.0 eq). Cool the flask in an ice-salt bath to 0 °C. Slowly add a pre-cooled solution of concentrated sulfuric acid in deionized water (e.g., 1:5 v/v) while maintaining the internal temperature between 0 and 5 °C. Stir the resulting slurry for 15 minutes.

-

Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the cooled amine slurry over 30-45 minutes, ensuring the temperature does not exceed 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Hydrolysis: Gently heat the reaction mixture to 50-60 °C. The evolution of nitrogen gas should be observed. Maintain this temperature until the gas evolution ceases, indicating the completion of the reaction.

-

Work-up and Purification: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography on silica gel.

Table 1: Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 3-Aminoisonicotinonitrile |

| Key Reagents | NaNO₂, H₂SO₄ |

| Reaction Temperature | 0-5 °C (Diazotization), 50-60 °C (Hydrolysis) |

| Typical Yield | 75-85% |

| Purity (post-purification) | >98% |

Application in Medicinal Chemistry: Synthesis of a Furo[2,3-c]pyridine Scaffold

To demonstrate the utility of this compound as a precursor, we will now detail its use in the construction of a 3-amino-4-cyanofuro[2,3-c]pyridine derivative. This scaffold is of interest as it incorporates structural features present in various kinase inhibitors.[6] The synthetic strategy involves an initial etherification of the hydroxyl group, followed by a base-catalyzed intramolecular cyclization.

Synthetic Workflow: From Precursor to Fused Heterocycle

Figure 2: Synthesis of a furo[2,3-c]pyridine derivative.

Detailed Experimental Protocols

Step 1: Synthesis of 2-((4-Cyanopyridin-3-yl)oxy)acetonitrile

Materials:

-

This compound

-

Chloroacetonitrile

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Deionized Water

-

Ethyl Acetate

Procedure:

-

To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and chloroacetonitrile (1.2 eq).

-

Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired product, which can be used in the next step without further purification if deemed sufficiently pure by TLC and ¹H NMR.

Step 2: Synthesis of 3-Amino-4H-furo[2,3-c]pyran-4-imine-7-carbonitrile via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a powerful method for the formation of cyclic ketones and enamines from dinitriles.[1][7] In this case, the intramolecular cyclization of 2-((4-cyanopyridin-3-yl)oxy)acetonitrile will yield the desired furo[2,3-c]pyridine scaffold.

Materials:

-

2-((4-Cyanopyridin-3-yl)oxy)acetonitrile

-

Sodium Ethoxide (NaOEt)

-

Ethanol (absolute)

-

Ammonium Chloride (saturated solution)

-

Ethyl Acetate

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add a solution of 2-((4-cyanopyridin-3-yl)oxy)acetonitrile (1.0 eq) in absolute ethanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 3-amino-4H-furo[2,3-c]pyran-4-imine-7-carbonitrile.

Table 2: Key Parameters for the Synthesis of the Furo[2,3-c]pyridine Scaffold

| Step | Key Reaction | Key Reagents | Typical Yield |

| 1 | Etherification | Chloroacetonitrile, K₂CO₃ | 85-95% |

| 2 | Thorpe-Ziegler Cyclization | Sodium Ethoxide | 70-80% |

Conclusion and Future Perspectives

This technical guide has delineated a clear and efficient pathway for the synthesis of this compound and has demonstrated its strategic application as a precursor in the construction of a medicinally relevant furo[2,3-c]pyridine scaffold. The presented protocols are robust and scalable, providing a solid foundation for further exploration and derivatization.

The true value of this compound lies in its potential for diversification. The furo[2,3-c]pyridine core can be further functionalized at the amino group or the nitrile, opening avenues for the synthesis of a wide array of analogues for structure-activity relationship (SAR) studies. Furthermore, the hydroxyl and nitrile groups of the initial precursor can be employed in a multitude of other synthetic strategies, making this compound a highly valuable and versatile tool in the medicinal chemist's arsenal. As the demand for novel and diverse chemical matter continues to grow in drug discovery, the strategic use of well-designed precursors like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

The Ascendant Therapeutic Potential of 3-Hydroxyisonicotinonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the 3-Hydroxyisonicotinonitrile Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone of privileged structures, integral to a multitude of clinically significant molecules.[1] Among its varied-and-versatile derivatives, the this compound scaffold has emerged as a nucleus of profound biological activity. Its unique electronic and structural features—a hydroxyl group and a cyano group positioned on a pyridine ring—confer upon its derivatives a remarkable capacity to interact with a diverse array of biological targets. This guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, offering a technical resource for researchers and drug development professionals poised to harness their therapeutic potential. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and providing a framework for their rational design and evaluation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of the this compound core have demonstrated significant promise as anticancer agents, operating through diverse and potent mechanisms to inhibit tumor growth and progression.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer efficacy of these derivatives stems from their ability to modulate critical signaling pathways involved in tumorigenesis and metastasis. Two prominent targets that have been identified are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and urokinase-type Plasminogen Activator (uPA).

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGFR-2 playing a central role.[2] Nicotinamide and nicotinic acid derivatives, structurally related to the this compound core, have been designed and synthesized as potent VEGFR-2 inhibitors.[2][3] These compounds typically feature a hinge-binding heteroaromatic head, a spacer, a hydrogen-bonding moiety, and a hydrophobic tail, allowing them to effectively occupy the ATP-binding pocket of the VEGFR-2 kinase domain.[4] By blocking VEGFR-2 signaling, these derivatives can inhibit tumor-associated angiogenesis, effectively starving the tumor of essential nutrients and oxygen.

uPA Inhibition: The urokinase-type plasminogen activator (uPA) system is heavily implicated in cancer cell invasion and metastasis through the degradation of the extracellular matrix.[5][6] Inhibition of uPA is a promising strategy to impede these processes.[7] N-nicotinonitrile derivatives have been shown to exhibit anticancer activity by inhibiting the expression of uPA.[1] This inhibition of uPA activity can significantly reduce the migratory and invasive potential of cancer cells.[8][9]

Beyond these specific targets, pyridinone and cyanopyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells through the upregulation of p53 and JNK pathways.[10]

References

- 1. jocpr.com [jocpr.com]

- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAFV600E Inhibitory Pathways | MDPI [mdpi.com]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small-Molecule Inhibition of the uPAR·uPA Interaction: Synthesis, Biochemical, Cellular, in vivo Pharmacokinetics and Efficacy Studies in Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Evolving Landscape of 3-Hydroxyisonicotinonitrile Analogs: A Technical Guide for Drug Discovery

Abstract

The 3-hydroxyisonicotinonitrile scaffold, a unique pyridine-based heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent electronic properties and capacity for diverse substitutions render it a versatile core for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the structural analogs of this compound, with a primary focus on their synthesis, biological activities, and structure-activity relationships (SAR). While the guide emphasizes the burgeoning potential of these compounds as anticancer agents, particularly as kinase inhibitors, it also touches upon other reported biological activities for related scaffolds, offering a comprehensive overview for researchers, scientists, and drug development professionals. Detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided to facilitate further research and development in this promising area.

Introduction: The Strategic Importance of the this compound Core

The pyridine ring is a cornerstone in the architecture of numerous FDA-approved drugs, valued for its ability to engage in crucial hydrogen bonding and other non-covalent interactions with biological targets.[1] The this compound moiety, characterized by a hydroxyl group at the 3-position and a nitrile group at the 4-position of the pyridine ring, presents a unique combination of functional groups that can be strategically exploited for drug design. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrile group, a strong electron-withdrawing group, can modulate the electronic properties of the ring and participate in dipole-dipole or hydrogen bond interactions. This distinct electronic and structural profile makes this compound an attractive starting point for the synthesis of diverse compound libraries with a wide range of pharmacological activities.

This guide will navigate the synthetic pathways to access these analogs, delve into their diverse biological properties with a special emphasis on their anticancer potential, and elucidate the key structural features that govern their activity.

Synthetic Strategies for this compound Analogs

The synthesis of substituted this compound analogs can be achieved through several strategic approaches. A common and versatile method involves a multi-component reaction, which allows for the rapid assembly of the core structure from readily available starting materials.

One-Pot Multicomponent Synthesis

A highly efficient method for the synthesis of cyanopyridine derivatives involves a one-pot multicomponent reaction of an arylidene, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a methylaryl/heterylketone in the presence of ammonium acetate.[2] This approach offers a high degree of structural diversity by simply varying the starting components.

dot

Caption: General workflow for one-pot synthesis of 3-cyanopyridine analogs.

Experimental Protocol: Synthesis of a Representative 2,6-Disubstituted-3-hydroxy-4-cyanopyridine

This protocol outlines a general procedure for the synthesis of a 2,6-disubstituted-3-hydroxy-4-cyanopyridine derivative, adapted from established literature methods.[2]

Materials:

-

Appropriate arylaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Substituted acetophenone (1.0 eq)

-

Ammonium acetate (8.0 eq)

-

Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

-

To a solution of the arylaldehyde (1.0 eq), malononitrile (1.0 eq), and substituted acetophenone (1.0 eq) in ethanol, add ammonium acetate (8.0 eq).

-

Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the crude product under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 2,6-disubstituted-3-hydroxy-4-cyanopyridine.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Properties and Therapeutic Potential

Structural analogs of this compound have demonstrated a remarkable range of biological activities. While the primary focus of recent research has been on their anticancer properties, related pyridinone scaffolds have also shown promise in other therapeutic areas.

Anticancer Activity: A Focus on Kinase Inhibition

A significant body of evidence points to the potential of 3-cyanopyridine derivatives as potent anticancer agents.[2][3][4][5] Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[6]

PIM-1 Kinase Inhibition: Several studies have identified 3-cyanopyridine analogs as potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.[2] PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, and its overexpression is associated with various cancers.[2] Analogs of this compound have shown to inhibit PIM-1 kinase activity in the nanomolar to low micromolar range, leading to cell cycle arrest and apoptosis in cancer cells.[2]

VEGFR-2 and HER-2 Inhibition: Some cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[4][7] Both VEGFR-2 and HER-2 are key receptor tyrosine kinases involved in angiogenesis and tumor progression, making them important targets for cancer therapy.

Structure-Activity Relationship (SAR) for Anticancer Activity: The anticancer activity of 3-cyanopyridine analogs is significantly influenced by the nature and position of substituents on the pyridine ring.

| Position | Substituent Type | Effect on Anticancer Activity | Reference |

| C2 | Aryl or Heteroaryl | Generally enhances activity. Electron-donating or -withdrawing groups on the aryl ring can modulate potency. | [2][5] |

| C6 | Aryl or Heteroaryl | Crucial for activity. The nature of the aryl group (e.g., phenyl, naphthyl, pyridyl) significantly impacts potency. | [2][4] |

| N1 | Alkylation (on pyridone analogs) | Can lead to regioisomers (O-alkylation vs. N-alkylation) with different activity profiles. | [2] |

| -OH (C3) | Hydroxyl Group | Important for interaction with the kinase active site, often acting as a key hydrogen bond donor/acceptor. | [1] |

dot